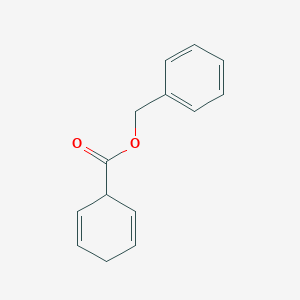
Benzyl cyclohexa-2,5-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C14H14O2 It is a derivative of cyclohexa-2,5-diene-1-carboxylic acid, where the carboxyl group is esterified with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cyclohexa-2,5-diene-1-carboxylate typically involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Benzyl cyclohexa-2,5-diene-1-methanol.
Substitution: Various substituted benzyl cyclohexa-2,5-diene-1-carboxylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the benzyl group can be displaced by nucleophiles, resulting in the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: The parent compound from which benzyl cyclohexa-2,5-diene-1-carboxylate is derived.
Benzyl cyclohexa-2,5-diene-1-methanol: A reduction product of this compound.
Cyclohexa-2,5-diene-1,4-diylidene derivatives: Compounds with similar diene structures but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
162104-81-6 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
benzyl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-10,13H,2,11H2 |
Clave InChI |
BMXFCPKBZBYBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(C=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
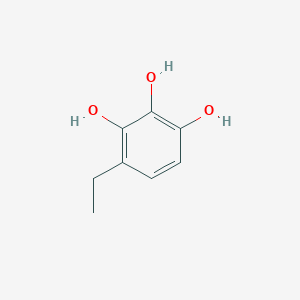

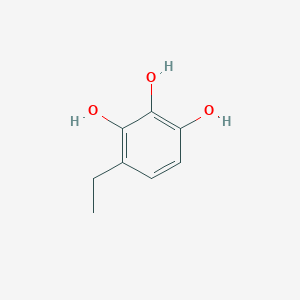
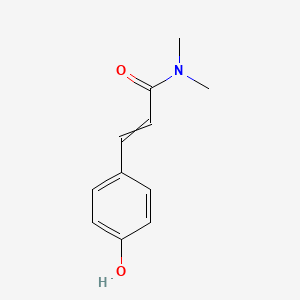
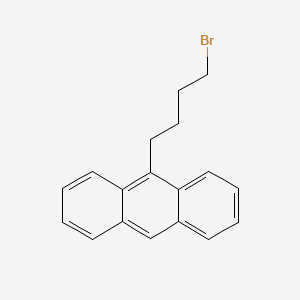


![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
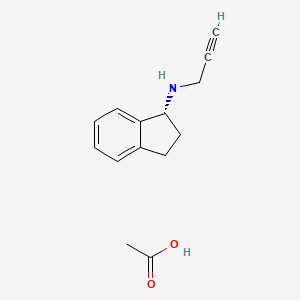
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)

